An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-1H-indole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 4-methyl-1H-indole-3-carboxylic acid (CAS No. 858515-65-8), a key heterocyclic building block in modern medicinal chemistry. The indole scaffold is a privileged structure, forming the basis of numerous pharmaceuticals and biologically active compounds. The strategic placement of a methyl group at the 4-position and a carboxylic acid at the 3-position significantly influences the molecule's electronic, steric, and acid-base properties, which in turn dictate its behavior in synthetic, formulation, and biological contexts. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of the compound's properties but also detailed, field-proven experimental protocols for their determination. By explaining the causality behind methodological choices, this guide serves as a practical resource for robust and reproducible characterization.
Introduction: The Significance of a Substituted Indole
4-methyl-1H-indole-3-carboxylic acid is a derivative of indole, one of the most important heterocyclic motifs in drug discovery. Its structure is found in neurotransmitters (e.g., serotonin), hormones (e.g., melatonin), and a vast array of approved drugs. The carboxylic acid moiety at the 3-position serves as a versatile synthetic handle for amide bond formation, esterification, or reduction, enabling its use in the construction of diverse compound libraries.[1] The methyl group at the 4-position provides a subtle yet impactful modification, altering the molecule's lipophilicity, metabolic stability, and potential for steric interactions within a biological target.
Understanding the fundamental physicochemical properties of this molecule is therefore not an academic exercise; it is a critical prerequisite for its effective application. Properties such as solubility, pKa, and spectral characteristics directly impact every stage of the drug development pipeline, from initial reaction setup and purification to formulation design and the prediction of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational knowledge and experimental frameworks necessary to harness the full potential of this valuable intermediate.[2]
Core Physicochemical Profile
The essential physicochemical data for 4-methyl-1H-indole-3-carboxylic acid are summarized below. These values are fundamental for predicting its behavior and for designing experiments.
| Property | Value | Source |
| IUPAC Name | 4-methyl-1H-indole-3-carboxylic acid | - |
| CAS Number | 858515-65-8 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [2][3] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | Typically a light-colored crystalline powder | [4] |
| Melting Point | Data not widely published. For comparison, the parent compound, Indole-3-carboxylic acid, melts at 232-234 °C (decomposes).[4] | - |
| pKa | Data not experimentally determined. The predicted pKa for the parent Indole-3-carboxylic acid is ~3.90.[4] The electron-donating methyl group is expected to have a minor acid-weakening effect. | - |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents such as methanol, ethanol, and DMSO.[4][5] | - |
Experimental Methodologies for Comprehensive Characterization
The following sections detail robust, validated protocols for determining the key physicochemical properties of 4-methyl-1H-indole-3-carboxylic acid. The emphasis is on methodologies that provide accurate, reproducible data essential for regulatory submissions and internal decision-making.
Determination of Equilibrium Solubility: The Shake-Flask "Gold Standard"
Causality: Equilibrium (or thermodynamic) solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature. It is a critical parameter that influences oral bioavailability and dictates the maximum achievable concentration in formulations. The shake-flask method is universally recognized as the gold standard because it ensures true equilibrium is reached, providing a more accurate and relevant measure than kinetic solubility assays.[6]
Experimental Protocol:
-
Preparation of Saturated Solutions: Accurately weigh an excess amount of 4-methyl-1H-indole-3-carboxylic acid (e.g., 5-10 mg) into multiple vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, propylene glycol).
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is established.[6]
-
Phase Separation: After equilibration, confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., >10,000 rpm for 10-15 minutes) to pellet the undissolved solid material.[6]
-
Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). Calculate the original concentration in the saturated solution by applying the dilution factor.
Visualization of Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Determination of Acidity Constant (pKa) by Potentiometric Titration
Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For an acidic compound like 4-methyl-1H-indole-3-carboxylic acid, the pKa dictates its charge state across the physiological pH range of the gastrointestinal tract and bloodstream. This profoundly affects its membrane permeability, solubility, and potential for ionic interactions with biological targets. Potentiometric titration is a highly accurate and direct method for measuring pKa.[7]
Experimental Protocol:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water:methanol) may be required.
-
pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing.
-
Titration: Slowly add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH) to the sample solution.
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (Veq), which is the center of the steepest inflection point on the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The pKa is the pH value at the half-equivalence point (Veq/2).[7][8]
-
Visualization of Data Analysis Workflow:
Caption: Data analysis workflow for pKa determination from titration data.
Spectroscopic Characterization
Spectroscopy provides an electronic and vibrational "fingerprint" of the molecule, serving as an essential tool for identity confirmation, structural elucidation, and purity analysis.
Causality: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[9][10][11] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire 1D ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient.[12]
-
Expected ¹H NMR Features (in DMSO-d₆):
-
Carboxylic Acid (O-H): A very broad singlet, typically > 12 ppm.
-
Indole (N-H): A broad singlet, typically between 11-12 ppm.
-
Aromatic Protons: Several distinct signals in the aromatic region (approx. 7.0-8.0 ppm), showing characteristic splitting patterns (doublets, triplets) based on their positions and couplings.
-
Methyl Protons (CH₃): A sharp singlet, typically around 2.5 ppm.
-
-
Expected ¹³C NMR Features: Distinct signals for each of the 10 carbon atoms, including the carboxyl carbon (~160-170 ppm), the aromatic carbons (~110-140 ppm), and the methyl carbon (~15-25 ppm).
Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate.[13] Each functional group has characteristic vibrational frequencies, making FTIR an excellent, rapid tool for confirming their presence. For solids, Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires no sample preparation.[14][15][16]
Protocol (ATR-FTIR):
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3300-3400: N-H stretch (from the indole ring).
-
~2500-3300 (broad): O-H stretch (from the carboxylic acid dimer).
-
~1680-1700 (strong): C=O stretch (from the carboxylic acid).
-
~1450-1600: C=C stretches (from the aromatic indole ring).
-
Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems.[17] The indole ring is an excellent chromophore, and its UV spectrum is a characteristic signature useful for identity confirmation and quantification.[18][19]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to achieve an absorbance maximum below 1.5 AU.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Measurement: Replace the blank with the sample solution and record the absorbance spectrum, typically over a range of 200-400 nm.
-
Expected Absorption Maxima (λmax): The spectrum is expected to be characteristic of an indole derivative, showing two primary absorption bands corresponding to the π → π* transitions. One intense band (the ¹La transition) should appear around 220-230 nm, and a second, broader band with fine structure (the ¹Lb transition) should appear in the 270-290 nm range.[20][21]
Conclusion and Future Outlook
4-methyl-1H-indole-3-carboxylic acid is a compound of significant interest due to its versatile synthetic utility and its foundation on the biologically crucial indole scaffold. The physicochemical properties and experimental methodologies detailed in this guide provide the necessary framework for its consistent and effective use in research and development. Accurate determination of solubility, pKa, and spectral identity are not mere characterization steps but are foundational pillars that support rational drug design, process development, and formulation science. As new therapeutic strategies emerge, well-characterized building blocks like this will continue to be indispensable tools in the quest for novel medicines.
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